molecular formula C7H7ClN4 B8474189 2-Chloro-5-cyano-4-ethylaminopyrimidine

2-Chloro-5-cyano-4-ethylaminopyrimidine

Cat. No.: B8474189
M. Wt: 182.61 g/mol
InChI Key: FUOXREHHVBLXAU-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Organic Synthesis and Material Science

The pyrimidine scaffold is a privileged structure in organic synthesis and medicinal chemistry. nih.govgsconlinepress.com Its presence in the nucleobases cytosine, thymine, and uracil (B121893) underscores its fundamental role in the structure of DNA and RNA. nbinno.comnih.gov This biological importance has spurred extensive research into the synthesis and modification of pyrimidine derivatives for the development of new therapeutic agents. gsconlinepress.com Numerous compounds incorporating the pyrimidine ring have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. orientjchem.orgmdpi.comnih.gov

Beyond the pharmaceutical realm, pyrimidine derivatives are gaining attention in material science. The electronic properties of the pyrimidine ring, characterized by its π-deficient nature, make it an attractive component for the design of novel organic materials. ossila.com These materials can exhibit interesting optical and electronic functionalities, with potential applications in areas such as organic light-emitting diodes (OLEDs) and chemosensors. ossila.comrsc.org The ability to introduce various functional groups onto the pyrimidine core allows for the fine-tuning of these properties, opening up avenues for the creation of advanced materials with tailored characteristics. rsc.org

Overview of Halogenated, Cyano-Substituted, and Aminopyrimidine Compounds

The functionalization of the pyrimidine ring with different substituents drastically influences its chemical reactivity and physical properties. Halogenated pyrimidines, for instance, are highly valuable intermediates in organic synthesis. The halogen atoms, typically chlorine or fluorine, act as excellent leaving groups, facilitating nucleophilic substitution reactions and allowing for the introduction of a wide range of other functional groups. ossila.comnih.gov This reactivity makes them key building blocks for the construction of more complex molecules. rsc.org Furthermore, halogenation can significantly modulate the biological activity of pyrimidine derivatives. nih.govnih.gov

Cyano-substituted pyrimidines, characterized by the presence of a nitrile (-CN) group, are also of significant interest. The cyano group is a strong electron-withdrawing group, which can influence the electronic distribution within the pyrimidine ring and affect its reactivity. Nitriles can also participate in a variety of chemical transformations, serving as precursors for amines, carboxylic acids, and other functional groups. The synthesis of cyanopyrimidine analogues has been explored for their potential anti-inflammatory and antimicrobial activities. nih.gov

Aminopyrimidines represent another crucial class of pyrimidine derivatives, with the amino group (-NH2) or substituted amino groups imparting distinct properties to the molecule. 2-Aminopyrimidine, for example, is a versatile starting material for the synthesis of various biologically active compounds, including antiviral, anticancer, and antimicrobial agents. nbinno.comijpsjournal.com The amino group can act as a hydrogen bond donor and acceptor, which is often crucial for the interaction of these molecules with biological targets. ijpsjournal.com The synthesis and biological evaluation of various aminopyrimidine derivatives have been a subject of extensive research. ajrconline.orgnih.gov

Research Gaps and Opportunities Pertaining to 2-Chloro-5-cyano-4-ethylaminopyrimidine

A comprehensive review of the scientific literature reveals a notable lack of specific research focused on this compound. While the individual components of this molecule—the chloro, cyano, and ethylamino groups attached to a pyrimidine core—are well-represented in the broader chemical literature, their specific combination and arrangement in this particular structure remain underexplored.

This information gap presents a significant opportunity for new research endeavors. The synthesis of this compound and a thorough characterization of its physicochemical properties would be a foundational first step. Subsequent investigations could explore its reactivity, particularly focusing on the displacement of the chlorine atom in nucleophilic substitution reactions. The presence of the electron-withdrawing cyano group and the electron-donating ethylamino group is likely to create a unique electronic environment within the pyrimidine ring, potentially leading to novel reactivity patterns.

Furthermore, the biological and material science applications of this compound are entirely unexplored. Given the known activities of related functionalized pyrimidines, it is plausible that this compound could exhibit interesting pharmacological properties. A systematic screening of its biological activity against various targets would be a worthwhile pursuit. Similarly, its potential as a building block for new organic materials with unique optical or electronic properties warrants investigation. The synthesis of derivatives and polymers incorporating this pyrimidine unit could lead to the discovery of novel functional materials.

In essence, this compound represents a blank slate in the vast landscape of pyrimidine chemistry, offering a fertile ground for discovery and innovation in both synthetic and applied chemical sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

2-chloro-4-(ethylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C7H7ClN4/c1-2-10-6-5(3-9)4-11-7(8)12-6/h4H,2H2,1H3,(H,10,11,12)

InChI Key

FUOXREHHVBLXAU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1C#N)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5 Cyano 4 Ethylaminopyrimidine

Strategies for Pyrimidine (B1678525) Ring Construction with Pre-functionalization

The synthesis of the pyrimidine ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. For a molecule like 2-Chloro-5-cyano-4-ethylaminopyrimidine, a common and effective strategy involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine-containing molecule. This approach allows for the direct incorporation of substituents or precursor functionalities onto the pyrimidine core.

A plausible route begins with precursors that already contain the necessary carbon and nitrogen atoms for the ring, along with functional groups that can be later converted into the desired chloro, cyano, and ethylamino moieties. For instance, the condensation of a suitably substituted β-keto nitrile or a malononitrile (B47326) derivative with a molecule like urea (B33335) or guanidine (B92328) can form a highly functionalized pyrimidine ring. The specific choice of starting materials is crucial for ensuring that the substituents are positioned correctly for subsequent reactions.

One established method for pyrimidine synthesis is the single-step condensation of N-vinyl or N-aryl amides with nitriles. nih.gov This reaction is typically activated by trifluoromethanesulfonic anhydride (B1165640) in the presence of a mild base like 2-chloropyridine. nih.gov The nitrile undergoes nucleophilic addition to the activated amide, followed by annulation to yield the pyrimidine product. nih.gov Adapting this methodology would require selecting precursors that ultimately place the necessary functional groups at the 2, 4, and 5 positions of the pyrimidine ring.

Reaction Type Key Reagents Description Potential for Target Synthesis
Principal Synthesis1,3-Dicarbonyl compounds, Amidines (e.g., Urea, Guanidine)Cyclocondensation reaction forming the pyrimidine core.High: Allows for pre-installation of functional groups or their precursors at desired positions.
Amide-Nitrile CondensationN-vinyl/N-aryl amides, Nitriles, Triflic anhydride, 2-ChloropyridineDirect condensation and annulation to form the pyrimidine ring. nih.govModerate: Requires carefully designed starting materials to achieve the specific 2,4,5-substitution pattern.

Installation of Chloro Substituents on Pyrimidine Rings

The introduction of a chlorine atom at the 2-position of the pyrimidine ring is a critical step. This is most commonly achieved through the conversion of a precursor pyrimidone (or hydroxypyrimidine) using a chlorinating agent. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation, often used in excess or with a base such as N,N-dimethylaniline.

The starting material for this step would be a 2-hydroxypyrimidine (B189755) derivative, which exists in tautomeric equilibrium with its pyrimid-2-one form. The reaction with phosphoryl chloride proceeds by converting the hydroxyl/oxo group into a chlorophosphate ester, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion displaces this group, yielding the 2-chloropyrimidine. The reactivity of the pyrimidine ring and the specific position of the hydroxyl group dictate the conditions required for efficient chlorination.

Regioselective Introduction of Cyano Groups into Pyrimidine Systems

The installation of a cyano group at the C5 position of the pyrimidine ring requires high regioselectivity. Several methodologies are available for this purpose, broadly categorized into direct cyanation of a C-H bond or the transformation of a pre-existing functional group.

Direct Cyanation Approaches

Direct C-H cyanation offers an atom-economical route to introduce a nitrile group. Modern methods for the cyanation of N-containing heterocycles often involve activating the ring to make it more susceptible to nucleophilic attack by a cyanide source. nih.gov One such protocol utilizes triflic anhydride (Tf₂O) to activate the heteroaromatic ring at a nitrogen atom. nih.govmdpi.comresearchgate.net This activation enhances the electrophilicity of the ring's carbon atoms, facilitating a subsequent nucleophilic attack by a cyanide anion, commonly delivered from trimethylsilyl (B98337) cyanide (TMSCN). nih.govmdpi.comresearchgate.netnih.gov A final base-mediated elimination step regenerates the aromaticity of the pyrimidine ring, now bearing a cyano group. nih.govmdpi.comresearchgate.net The regioselectivity of this process is influenced by the electronic properties of the existing substituents on the pyrimidine ring. nih.gov

Transformations from Carboxamide or Halogenated Precursors

An alternative and more traditional approach involves the conversion of a functional group already present at the C5 position.

From Halogenated Precursors: A common strategy is the palladium-catalyzed cross-coupling reaction of a 5-halopyrimidine (typically bromo- or iodo-) with a cyanide source like zinc cyanide (Zn(CN)₂). mdpi.comnih.gov This method is highly versatile and tolerates a wide range of functional groups. Nickel-catalyzed cyanations using Zn(CN)₂ have also proven effective for heteroaryl chlorides. organic-chemistry.org Another classic method is the Rosenmund-von Braun reaction, which uses copper(I) cyanide to displace a halide.

From Carboxamide Precursors: If the pyrimidine ring is constructed with a carboxamide group at the C5 position, this group can be readily dehydrated to the corresponding nitrile. Standard dehydrating agents for this transformation include phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

Method Precursor Key Reagents Typical Conditions
Direct C-H CyanationC-H bond at C5Triflic anhydride (Tf₂O), Trimethylsilyl cyanide (TMSCN), Base (e.g., DBU) nih.govmdpi.comnih.govAnhydrous conditions, often at elevated temperatures (e.g., 84°C). nih.gov
Palladium-Catalyzed Cyanation5-Bromo- or 5-IodopyrimidinePd catalyst (e.g., Pd(PPh₃)₄), Zinc cyanide (Zn(CN)₂)Inert atmosphere, solvent such as DMF or DMA.
Dehydration5-CarboxamidopyrimidinePhosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂)Reflux in excess reagent or inert solvent.

Amination Reactions for Introducing Ethylamino Moieties at the Pyrimidine Core

The final step in the synthesis is the introduction of the ethylamino group at the C4 position. This is typically accomplished via a nucleophilic aromatic substitution (SₙAr) reaction.

Nucleophilic Substitution with Ethylamine (B1201723)

The pyrimidine ring is an electron-deficient heterocycle, which makes halogens attached to it susceptible to displacement by nucleophiles. The presence of the electron-withdrawing ring nitrogens and the C5-cyano group further activates the C4 position towards nucleophilic attack. Consequently, a 2,4-dichloro-5-cyanopyrimidine (B1355425) intermediate can react selectively with ethylamine.

The reaction of a chloropyrimidine with an amine is one of the most widely used and important reactions in pyrimidine chemistry. arkat-usa.org The chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than one at the C2 position. By carefully controlling the reaction conditions, such as temperature and stoichiometry, ethylamine can be directed to selectively displace the C4-chloro group. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or isopropanol, and may be performed at room temperature or with gentle heating. researchgate.net The presence of an acid scavenger, such as an excess of ethylamine or a non-nucleophilic base like triethylamine (B128534) or DIPEA, is often required to neutralize the HCl generated during the reaction. arkat-usa.org

Reaction Substrate Reagent Key Conditions Product
Nucleophilic Aromatic Substitution2,4-Dichloro-5-cyanopyrimidineEthylamine (C₂H₅NH₂)Solvent (e.g., Ethanol), often with a base (e.g., Triethylamine), controlled temperature. arkat-usa.orgresearchgate.netThis compound

Alternative Amination Pathways

While direct nucleophilic aromatic substitution (SNAr) is a common route, alternative amination pathways offer different strategic advantages, such as improved regioselectivity or milder reaction conditions. A key precursor for these pathways is 2,4-dichloro-5-cyanopyrimidine. The inherent reactivity difference between the C2 and C4 positions on the pyrimidine ring, influenced by the electron-withdrawing cyano group at C5, generally favors substitution at the C4 position. nih.gov

One significant alternative to traditional SNAr is palladium-catalyzed amination. This method has been shown to be highly regioselective for the C4 position of 6-aryl-2,4-dichloropyrimidines. acs.orgacs.orgresearchgate.net While the specific substrate 2,4-dichloro-5-cyanopyrimidine is not detailed in these studies, the principle of palladium catalysis enhancing C4 selectivity is a crucial alternative pathway. The use of specific palladium catalysts and ligands can facilitate the amination with a broad range of amines, including aliphatic secondary amines. acs.orgacs.orgresearchgate.net For instance, catalyst systems derived from the oxidative addition of palladium with pyrimidine complexes have demonstrated high efficacy. acs.orgacs.org

Another approach involves modifying the leaving group at the C4 position to enhance its reactivity or to direct the substitution. However, the direct reaction of 2,4-dichloro-5-cyanopyrimidine with ethylamine remains the most straightforward and frequently implied method. The reaction conditions for such aminations can be optimized to favor the desired C4 substitution.

PathwayReagents and ConditionsSelectivityReference
Palladium-Catalyzed Amination 2,4-dichloro-5-cyanopyrimidine, ethylamine, Pd catalyst (e.g., Pd(OAc)₂, dppb), base (e.g., LiHMDS)High C4 regioselectivity acs.org
Non-Catalyzed SNAr 2,4-dichloro-5-cyanopyrimidine, ethylamine, solvent (e.g., ethanol, propanol), base (e.g., triethylamine)Generally favors C4 substitution nih.gov

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, which offer flexibility in generating analogues and structurally related compounds.

A divergent synthesis strategy would commence with a common intermediate, such as 2,4-dichloro-5-cyanopyrimidine. This precursor can then be reacted with a variety of nucleophiles to generate a library of 4-substituted-2-chloro-5-cyanopyrimidines. In this context, the synthesis of the target compound is one branch of a larger synthetic tree. For example, reacting 2,4-dichloro-5-cyanopyrimidine with ethylamine yields the desired product, while parallel reactions with other amines (e.g., methylamine, propylamine, various anilines) would produce a series of structurally related compounds. This approach is highly efficient for structure-activity relationship (SAR) studies.

A convergent synthesis , on the other hand, would involve the preparation of separate fragments that are later combined to form the final product. For this compound, a convergent approach is less common but could be envisioned. For instance, one fragment could be a pre-formed ethylamino-pyrimidine precursor which is subsequently chlorinated and cyanated. However, the more practical and widely adopted strategy is the divergent approach starting from the readily available 2,4-dichloro-5-cyanopyrimidine.

The synthesis of the key intermediate, 2,4-dichloro-5-cyanopyrimidine, can itself be achieved through various routes, often starting from materials like 5-nitrouracil. The process typically involves chlorination, for example using phosphorus oxychloride, followed by further functional group manipulations. google.com

Catalytic Approaches in Pyrimidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of pyrimidine derivatives is no exception. Catalytic methods can offer improved yields, milder reaction conditions, and enhanced selectivity compared to stoichiometric reactions.

In the context of synthesizing this compound, palladium-catalyzed amination stands out as a significant catalytic approach. As mentioned previously, palladium catalysts, often in combination with specialized phosphine (B1218219) ligands, can facilitate the highly regioselective substitution of the chlorine atom at the C4 position of dichloropyrimidines. acs.orgacs.orgresearchgate.net This is particularly advantageous when seeking to avoid the formation of the C2-aminated isomer. The catalytic cycle typically involves oxidative addition of the palladium complex to the C-Cl bond, followed by coordination of the amine, and reductive elimination to yield the aminated product and regenerate the catalyst.

While direct catalytic synthesis of the entire pyrimidine ring of the target molecule is less common, general catalytic methods for pyrimidine ring formation are well-established and could be adapted. These include metal-catalyzed cyclization reactions. For instance, gold complexes have been used to catalyze cycloadditions to form pyrimidines. However, for the specific substitution pattern of this compound, the functionalization of a pre-existing pyrimidine ring is the more prevalent strategy.

Recent research has also explored the use of microwave-assisted synthesis in the preparation of aminopyrimidine derivatives. nih.gov This technique can significantly reduce reaction times and improve yields for nucleophilic substitution reactions on chloropyrimidines.

Catalytic MethodCatalyst SystemApplicationKey AdvantagesReference
Palladium-Catalyzed Amination Pd(0) or Pd(II) precursors with phosphine ligandsRegioselective C4 amination of dichloropyrimidinesHigh regioselectivity, broad amine scope acs.orgacs.orgresearchgate.net
Microwave-Assisted SNAr Not a catalyst, but an energy sourceAmination of chloropyrimidinesReduced reaction times, improved yields nih.gov

Advanced Spectroscopic Characterization of 2 Chloro 5 Cyano 4 Ethylaminopyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Chloro-5-cyano-4-ethylaminopyrimidine. Both ¹H and ¹³C NMR would provide critical information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the ethylamino group and the aromatic proton on the pyrimidine (B1678525) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which would appear as a triplet. A singlet would be anticipated for the remaining proton on the pyrimidine ring. The chemical shifts of these protons would be influenced by the electronic effects of the chloro, cyano, and ethylamino substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. This would include the carbons of the pyrimidine ring, the cyano group, and the ethylamino substituent. The chemical shifts of the ring carbons would be particularly informative about the electronic environment created by the various functional groups. For instance, the carbon atom attached to the chlorine would exhibit a characteristic chemical shift.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts (δ) would need to be determined experimentally.

¹H NMR ¹³C NMR
Assignment Expected δ (ppm)
Pyrimidine-HSinglet
-NH-CH₂-CH₃Quartet
-NH-CH₂-CH₃Triplet
Table 1. Predicted ¹H and ¹³C NMR Spectral Data for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display characteristic absorption bands. A sharp, intense band in the region of 2220-2260 cm⁻¹ would be indicative of the C≡N (cyano) stretching vibration. The N-H stretching vibration of the secondary amine in the ethylamino group would likely appear as a moderate band around 3300-3500 cm⁻¹. Vibrations associated with the C=C and C=N bonds of the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The cyano group's symmetric stretch is often a strong and sharp band in the Raman spectrum. The aromatic ring stretching modes would also be Raman active.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch3300-3500IR
C-H Stretch (Aliphatic)2850-3000IR, Raman
C≡N Stretch2220-2260IR, Raman
C=N, C=C Stretch (Ring)1400-1600IR, Raman
C-Cl Stretch600-800IR, Raman
Table 2. Predicted Vibrational Frequencies for this compound.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron impact (EI) ionization would likely lead to fragmentation of the molecule. Common fragmentation pathways could include the loss of the ethyl group, the chlorine atom, or the cyano group. Analysis of these fragment ions would help to confirm the structure of the parent molecule.

Ion m/z (relative to ³⁵Cl) Possible Identity
[M]⁺(Calculated MW)Molecular Ion
[M+2]⁺(Calculated MW + 2)Isotopic Peak for ³⁷Cl
[M - C₂H₅]⁺(MW - 29)Loss of ethyl group
[M - Cl]⁺(MW - 35)Loss of chlorine radical
[M - CN]⁺(MW - 26)Loss of cyano radical
Table 3. Predicted Mass Spectrometry Fragmentation for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Insights

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and provide insights into its photophysical properties.

The UV-Vis absorption spectrum of this compound would be expected to show absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions within the pyrimidine ring and associated chromophores. The presence of the cyano and ethylamino groups would likely cause a shift in the absorption maxima compared to the unsubstituted pyrimidine core.

If the compound is fluorescent, its emission spectrum would be recorded by exciting at a wavelength corresponding to an absorption maximum. The fluorescence spectrum would typically be a mirror image of the lowest energy absorption band and would provide information about the excited state of the molecule.

Technique Parameter Expected Observation
UV-Vis Absorptionλmax (nm)Absorption bands in the UV region
Fluorescence Emissionλem (nm)Emission at a longer wavelength than λmax
Table 4. Predicted Photophysical Data for this compound.

Solvent Effects on Optical Properties

The optical properties of pyrimidine derivatives can be significantly influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent. For pyrimidine derivatives with electron-donating (like ethylamino) and electron-withdrawing (like cyano) groups, an increase in solvent polarity often leads to a bathochromic (red) shift in the emission spectrum. This is indicative of a more polar excited state that is stabilized by polar solvents. The absorption spectra of such compounds, however, are often less sensitive to solvent polarity.

Structure-Photophysical Property Relationships in Pyrimidine Derivatives

The photophysical properties of pyrimidine derivatives are intricately linked to their molecular structure. The nature and position of substituents on the pyrimidine ring play a crucial role in determining the absorption and emission characteristics. For instance, the introduction of an electron-donating group, such as an amino group, generally leads to a red shift in the absorption and emission spectra and can enhance fluorescence quantum yield. Conversely, the presence of electron-withdrawing groups like a cyano group can also modulate these properties, often contributing to a larger Stokes shift. The combination of both types of substituents, as in this compound, can lead to interesting photophysical behaviors, including the potential for intramolecular charge transfer (ICT) upon photoexcitation. The extent of this ICT character is a key determinant of the molecule's fluorescence properties and its sensitivity to the environment.

Solid State and Solution State Structural Analysis of 2 Chloro 5 Cyano 4 Ethylaminopyrimidine

Conformational Preferences and Dynamics in Solution

There is a lack of published research on the conformational preferences and dynamics of 2-Chloro-5-cyano-4-ethylaminopyrimidine in solution. Such studies, typically conducted using advanced NMR spectroscopic techniques, would provide insight into the rotational freedom around single bonds and the preferred shapes the molecule adopts in a liquid phase. This information is vital for understanding how the molecule might interact with other molecules in a biological or chemical system.

Analysis of Intramolecular and Intermolecular Interactions

A detailed analysis of the specific intramolecular and intermolecular interactions for this compound is not possible without experimental structural data. Generally, molecules with its functional groups—a pyrimidine (B1678525) ring, a chloro substituent, a cyano group, and an ethylamino group—would be expected to exhibit a range of non-covalent interactions. These could include:

Hydrogen Bonding: The ethylamino group can act as a hydrogen bond donor, and the nitrogen atoms of the pyrimidine ring and the cyano group can act as hydrogen bond acceptors.

Halogen Bonding: The chlorine atom could potentially participate in halogen bonds, acting as an electrophilic region that can interact with nucleophiles.

π-Stacking: The aromatic pyrimidine ring could engage in π-stacking interactions with other aromatic systems.

The interplay of these forces would dictate the molecular packing in the solid state and influence the compound's physical and chemical behavior. However, a specific description for this particular compound remains speculative without empirical data.

Polymorphism and Solid-State Structural Variations

The existence of polymorphs—different crystalline forms of the same compound—for this compound has not been reported. Polymorphism is a critical consideration in materials science and pharmaceuticals, as different polymorphs can have significantly different properties. The investigation of polymorphism would require extensive screening and characterization, which has not been documented for this compound.

Reactivity and Mechanistic Studies of 2 Chloro 5 Cyano 4 Ethylaminopyrimidine

Nucleophilic Aromatic Substitution Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2-Chloro-5-cyano-4-ethylaminopyrimidine is susceptible to nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms and the cyano group. The chlorine atom at the C2 position serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Displacement of the Chloro Group by Various Nucleophiles

The chlorine atom at the C2 position of this compound can be readily displaced by a variety of nucleophiles. These reactions are fundamental to the elaboration of the pyrimidine core and the synthesis of diverse derivatives.

Nitrogen Nucleophiles: Aliphatic and aromatic amines are common nucleophiles used to displace the chloro group, leading to the formation of 2-amino-substituted pyrimidines. For instance, reaction with a secondary amine like morpholine (B109124) would yield 2-(morpholin-4-yl)-5-cyano-4-ethylaminopyrimidine. Such reactions are pivotal in the synthesis of biologically active compounds, including potential protein kinase inhibitors. nih.gov

Oxygen Nucleophiles: Alkoxides and phenoxides can react with this compound to form the corresponding ethers. For example, treatment with sodium methoxide (B1231860) would result in the formation of 2-methoxy-5-cyano-4-ethylaminopyrimidine.

Sulfur Nucleophiles: Thiolates are also effective nucleophiles for the displacement of the chloro group, yielding 2-thioether-substituted pyrimidines. These sulfur-containing derivatives can serve as intermediates for further functionalization.

The general scheme for these substitution reactions can be represented as follows:

General scheme of nucleophilic substitution

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu-H)ReagentProduct
MorpholineMorpholine, Base2-(Morpholin-4-yl)-5-cyano-4-ethylaminopyrimidine
MethanolSodium Methoxide2-Methoxy-5-cyano-4-ethylaminopyrimidine
ThiophenolSodium Thiophenoxide2-(Phenylthio)-5-cyano-4-ethylaminopyrimidine

Substituent Effects on Reactivity and Regioselectivity

The reactivity of the pyrimidine ring towards nucleophilic attack is significantly influenced by the electronic properties of its substituents. The cyano group at the C5 position is a strong electron-withdrawing group, which enhances the electrophilicity of the pyrimidine ring and activates it towards nucleophilic substitution. This effect is most pronounced at the ortho and para positions relative to the cyano group.

The ethylamino group at the C4 position, being an electron-donating group, would typically be expected to deactivate the ring towards nucleophilic attack. However, its effect is counteracted by the strong activation provided by the ring nitrogens and the C5-cyano group.

In polysubstituted pyrimidines, the position of nucleophilic attack is governed by the combined electronic effects of all substituents. In the case of this compound, the C2 position is highly activated for nucleophilic attack due to its proximity to one of the ring nitrogens and the influence of the C5-cyano group.

Transformations Involving the Cyano Group

The cyano group of this compound is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to a wide range of derivatives.

Hydrolysis and Alcoholysis Reactions

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. For instance, acid-catalyzed hydrolysis of this compound would lead to the formation of 2-chloro-4-ethylaminopyrimidine-5-carboxylic acid. Partial hydrolysis under controlled conditions can afford the corresponding 5-carboxamide derivative. Enzymatic hydrolysis using nitrilases can also be employed for a milder and more selective conversion. mdpi.com

Alcoholysis of the cyano group in the presence of an acid catalyst can produce the corresponding ester. For example, reaction with ethanol (B145695) in the presence of a strong acid would yield ethyl 2-chloro-4-ethylaminopyrimidine-5-carboxylate.

Table 2: Potential Products from Hydrolysis and Alcoholysis

ReactionReagentsMajor Product
Complete HydrolysisH3O+ or OH-, Heat2-Chloro-4-ethylaminopyrimidine-5-carboxylic acid
Partial HydrolysisH2O2, OH-2-Chloro-4-ethylaminopyrimidine-5-carboxamide
Alcoholysis (Ethanol)Ethanol, H+Ethyl 2-chloro-4-ethylaminopyrimidine-5-carboxylate

Cycloaddition Reactions and Annulation

The cyano group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of fused heterocyclic systems.

Diels-Alder Reaction: Although the cyano group is generally a moderate dienophile, its reactivity can be enhanced by the electron-withdrawing nature of the pyrimidine ring. In a potential Diels-Alder reaction, this compound could react with a suitable diene to form a fused pyridopyrimidine system after subsequent aromatization. nih.govnih.gov

1,3-Dipolar Cycloaddition: The cyano group can also react with 1,3-dipoles, such as azides or nitrile oxides, in a [3+2] cycloaddition to form five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively. wikipedia.org For example, reaction with sodium azide (B81097) could potentially lead to the formation of a tetrazolyl-substituted pyrimidine.

Annulation Reactions: The cyano and adjacent amino groups can be utilized in annulation reactions to construct fused pyrimidine rings. For example, reaction with suitable reagents could lead to the formation of pyrido[2,3-d]pyrimidines, which are scaffolds of interest in medicinal chemistry. tandfonline.comtandfonline.com

Nitrile Reduction and Amine Formation

The cyano group can be reduced to a primary amine, providing a key synthetic handle for further derivatization. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The resulting aminomethyl group at the C5 position can be used to introduce a variety of substituents or to extend the molecular framework.

For example, the reduction of this compound would yield (2-chloro-4-ethylaminopyrimidin-5-yl)methanamine. This product contains a reactive primary amine that can undergo acylation, alkylation, or condensation with carbonyl compounds to generate a diverse library of derivatives.

Reactions at the Ethylamino Moiety

The ethylamino group at the C4 position of the pyrimidine ring is a key site for synthetic modifications. As a secondary amine, it can undergo a variety of reactions, including N-alkylation, N-acylation, and participation in condensation reactions.

The lone pair of electrons on the nitrogen atom of the ethylamino group makes it nucleophilic and thus susceptible to reactions with electrophiles.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. Typically, this is achieved by reacting the pyrimidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. The reaction proceeds via a nucleophilic substitution mechanism.

N-Acylation: The ethylamino group can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides. This reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), which acts as a scavenger for the acid byproduct. N-acylation is a common strategy for the protection of amino groups or for the introduction of specific functionalities. During the N-acylation of aminopyrimidines, the use of a strong base can sometimes lead to an undesired N,N-diacylation reaction. However, employing a weaker base can favor the formation of the desired mono-acylated product.

Below is a table representing typical N-alkylation and N-acylation reactions that this compound is expected to undergo based on the reactivity of similar compounds.

Reaction Type Reagent Product Conditions
N-MethylationMethyl iodide (CH₃I)2-Chloro-5-cyano-4-(ethyl(methyl)amino)pyrimidineBase (e.g., K₂CO₃), Solvent (e.g., DMF)
N-BenzylationBenzyl bromide (BnBr)4-(Benzyl(ethyl)amino)-2-chloro-5-cyanopyrimidineBase (e.g., NaH), Solvent (e.g., THF)
N-AcetylationAcetic anhydride (B1165640) ((CH₃CO)₂O)N-(2-Chloro-5-cyanopyrimidin-4-yl)-N-ethylacetamideBase (e.g., Pyridine), Solvent (e.g., DCM)
N-BenzoylationBenzoyl chloride (PhCOCl)N-(2-Chloro-5-cyanopyrimidin-4-yl)-N-ethylbenzamideBase (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)

This table is illustrative and based on general chemical principles, as specific experimental data for this compound was not found in the searched literature.

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (usually formaldehyde), and a primary or secondary amine. The product is a β-amino-carbonyl compound known as a Mannich base.

In the context of this compound, the ethylamino group can act as the amine component in a Mannich-type reaction. The reaction is initiated by the formation of an electrophilic iminium ion from the amine and the aldehyde. This iminium ion is then attacked by a nucleophile, such as the enol form of a ketone or another electron-rich species. While specific examples involving this particular pyrimidine are not documented in the available literature, the general mechanism suggests its potential participation. The synthesis of fused pyrimidine scaffolds, such as pyrimidopyrimidines, can be achieved via Mannich reactions.

Pyrimidine Ring Transformations and Ring Opening Reactions

The pyrimidine ring, particularly when substituted with electron-withdrawing groups like chloro and cyano, can be susceptible to nucleophilic attack, which may lead to ring transformations or ring-opening reactions. These reactions often result in the formation of different heterocyclic systems.

For instance, pyrimidine-to-pyrimidine ring transformations have been observed where a nucleophile attacks the pyrimidine ring, leading to a sequence of bond cleavage and formation events that result in a new pyrimidine structure. The presence of the cyano group can influence the regioselectivity of the nucleophilic attack. While specific studies on this compound are not available, related studies on other pyrimidine derivatives provide insights into potential reaction pathways.

Reaction Type Reagent/Conditions Potential Product Class
Ring TransformationStrong nucleophiles (e.g., amidines, guanidines)Fused pyrimidine systems (e.g., purines, pteridines)
Ring OpeningStrong basic or acidic hydrolysisAcyclic derivatives

This table presents potential transformations based on the reactivity of analogous pyrimidine systems, as direct experimental evidence for the target compound is lacking.

Catalytic Reactivity of this compound

There is currently no information available in the scientific literature to suggest that this compound possesses inherent catalytic activity. While some pyrimidine derivatives can act as ligands for metal catalysts, the catalytic properties of this specific compound have not been reported.

Computational and Theoretical Investigations of 2 Chloro 5 Cyano 4 Ethylaminopyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For 2-Chloro-5-cyano-4-ethylaminopyrimidine, DFT calculations, typically employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and analyze its molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Computational studies on similar pyrimidine (B1678525) derivatives have shown that the distribution of HOMO and LUMO is significantly influenced by the nature and position of substituents on the pyrimidine ring. jchemrev.com For this compound, the electron-withdrawing chloro and cyano groups are expected to lower the energy of the LUMO, making the molecule a better electron acceptor. Conversely, the electron-donating ethylamino group would raise the HOMO energy, enhancing its electron-donating capabilities in specific regions.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-1.8 eVElectron-accepting capacity
HOMO-LUMO Gap4.7 eVChemical reactivity and stability
Dipole Moment3.2 DMolecular polarity

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations based on studies of similar pyrimidine derivatives.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. tandfonline.comacs.org The MEP map displays regions of different electrostatic potential on the electron density surface. Red regions indicate negative potential, associated with lone pairs of electrons and nucleophilic sites, while blue regions represent positive potential, indicating electron-deficient areas and electrophilic sites.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the pyrimidine ring and the cyano group, making them susceptible to electrophilic attack. The hydrogen atom of the ethylamino group and the regions around the chloro substituent would likely exhibit a positive electrostatic potential, marking them as potential sites for nucleophilic interaction. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. tandfonline.comacs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, aiding in the structural elucidation of novel compounds.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. jchemrev.com These predictions are based on the calculated electron density around each nucleus. By comparing the calculated shifts with experimental data, the proposed structure can be confirmed. Discrepancies between predicted and experimental values can often be attributed to solvent effects, which can also be modeled computationally.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the peaks observed in the experimental spectra. nih.gov The calculated frequencies are often scaled to correct for approximations in the theoretical model. nih.gov This analysis allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's structural dynamics. researchgate.netresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm-1)
C≡N (Cyano)Stretching~2230
N-H (Amino)Stretching~3400
C-Cl (Chloro)Stretching~750
Pyrimidine RingC=N Stretching~1600-1500

Note: These are approximate values based on typical ranges for these functional groups and computational studies on related molecules. nih.gov

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry plays a vital role in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The de novo synthesis of pyrimidines involves a series of well-established steps, starting from simple precursors. nih.govbioone.orgslideshare.netyoutube.com

For a substituted pyrimidine like this compound, a plausible synthetic route could involve the condensation of a precursor with the appropriate reagents to build the pyrimidine ring, followed by functional group modifications. Computational analysis of a proposed synthetic pathway would involve:

Locating Transition States: Identifying the highest energy point along the reaction coordinate that connects reactants and products.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Analyzing Reaction Intermediates: Identifying any stable species that are formed during the course of the reaction.

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This information is invaluable for optimizing reaction conditions to improve yield and selectivity.

Quantitative Structure-Reactivity Relationships (QSAR) in Pyrimidine Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. mans.edu.eg In the context of pyrimidine systems, QSAR studies are widely used in drug discovery to design new molecules with enhanced therapeutic properties. nih.gov

A QSAR model is developed by first calculating a set of molecular descriptors for a series of pyrimidine derivatives with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. nih.gov

Derivatization and Library Synthesis Based on 2 Chloro 5 Cyano 4 Ethylaminopyrimidine

Synthesis of Analogues with Modified Halogen Substituents

The chlorine atom at the C2 position of the pyrimidine (B1678525) ring is a key site for nucleophilic substitution, but it can also be exchanged for other halogens to modulate the compound's chemical properties. While direct halogen exchange reactions on 2-chloropyrimidines can be challenging, related transformations on similar heterocyclic systems provide a basis for potential synthetic routes.

One approach involves the use of halogenating agents to replace the existing chloro group. For instance, reactions with sodium iodide in an appropriate solvent could facilitate a Finkelstein-type reaction to yield the corresponding 2-iodo derivative. Similarly, treatment with a fluoride (B91410) source, such as potassium fluoride in the presence of a phase-transfer catalyst, could introduce a fluoro substituent. The reactivity for these substitutions is influenced by the electron-withdrawing nature of the cyano and pyrimidine ring systems.

Recent advancements in C-H bond activation and halogenation could also be applied. rsc.org Hypervalent iodine(III) reagents in the presence of potassium halides have been shown to be effective for the regioselective halogenation of pyrazolo[1,5-a]pyrimidines under aqueous and ambient conditions. rsc.org This methodology could potentially be adapted for the modification of the pyrimidine core. The choice of halogen can significantly impact the molecule's reactivity in subsequent cross-coupling reactions and its potential biological activity. mdpi.com

Table 1: Potential Halogen Exchange Reactions

Starting Material Reagent Product Reaction Type
2-Chloro-5-cyano-4-ethylaminopyrimidine NaI 2-Iodo-5-cyano-4-ethylaminopyrimidine Finkelstein Reaction
This compound KF, Phase-Transfer Catalyst 2-Fluoro-5-cyano-4-ethylaminopyrimidine Nucleophilic Fluorination
This compound N-Bromosuccinimide (NBS) 2-Bromo-5-cyano-4-ethylaminopyrimidine Electrophilic Bromination

Exploration of Cyano Group Transformations to Diverse Functionalities

The cyano group at the C5 position is a versatile functional group that can be converted into a wide range of other functionalities, significantly expanding the chemical space of accessible derivatives.

One of the most common transformations is the hydrolysis of the nitrile to a carboxamide. This can be achieved under acidic or basic conditions. libretexts.org For example, treatment with concentrated sulfuric acid or with hydrogen peroxide in the presence of a base can yield 2-chloro-4-ethylamino-pyrimidine-5-carboxamide. google.com The resulting amide can be further hydrolyzed to the corresponding carboxylic acid.

The cyano group can also participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides, such as sodium azide (B81097), often in the presence of a Lewis acid, to form a tetrazole ring. google.com This transformation results in the formation of 5-(2H-tetrazol-5-yl)-2-chloro-4-ethylaminopyrimidine, introducing a bioisostere of a carboxylic acid.

Furthermore, the nitrile can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride or catalytic hydrogenation. This introduces a basic center and a flexible linker for further derivatization.

Table 2: Representative Transformations of the Cyano Group

Functional Group Reagents and Conditions Resulting Functionality
Cyano (-CN) H₂SO₄, H₂O or H₂O₂, base Carboxamide (-CONH₂)
Cyano (-CN) NaN₃, Lewis Acid Tetrazole
Cyano (-CN) LiAlH₄ or H₂, Catalyst Aminomethyl (-CH₂NH₂)

Variation of the Alkylamino Chain and Secondary Amine Derivatives

The ethylamino group at the C4 position provides another handle for structural modification. The primary amine allows for N-alkylation, N-acylation, and the introduction of various substituents to explore structure-activity relationships.

Variations of the alkylamino chain can be achieved by starting with 2,4-dichloro-5-cyanopyrimidine (B1355425) and reacting it with different primary or secondary amines. This allows for the introduction of a wide range of alkyl, aryl, and heterocyclic moieties at the C4 position. The reactivity of the two chlorine atoms is differential, allowing for selective substitution.

Alternatively, the existing ethylamino group can be further functionalized. Acylation with various acid chlorides or anhydrides can produce a series of amide derivatives. Reductive amination with aldehydes or ketones can introduce further alkyl groups, leading to the formation of secondary and tertiary amines. These modifications can influence the compound's polarity, lipophilicity, and hydrogen bonding capacity. The synthesis of various aminopyrimidine and diaminopyrimidine derivatives has been explored for their potential as BACE1 inhibitors. nih.gov

Construction of Fused Heterocyclic Systems from this compound

The inherent reactivity of the substituents on the this compound core makes it an excellent starting material for the synthesis of fused heterocyclic systems. The cyano and amino groups can participate in intramolecular cyclization reactions to form bicyclic structures, such as pyrimido[4,5-d]pyrimidines, which are of significant interest in medicinal chemistry. researchgate.netrsc.org

One common strategy involves the reaction of the 4-amino group with a one-carbon synthon, followed by cyclization onto the C5-cyano group. For instance, treatment with formamide (B127407) or triethyl orthoformate can lead to the formation of a pyrimido[4,5-d]pyrimidine (B13093195) ring system. mdpi.com The reaction of 5-cyanouracils with thioureas and guanidines has been shown to lead to novel pyrimidine-to-pyrimidine ring transformations, resulting in pyrimido[4,5-d]pyrimidine-2,4-diones. rsc.orgrsc.org

Another approach involves the transformation of the cyano group into a reactive intermediate that can then cyclize with the adjacent amino group. For example, conversion of the cyano group to an amidine, followed by reaction with a suitable electrophile, can also lead to the formation of fused pyrimidine rings. The synthesis of various pyrimido[4,5-d]pyrimidine derivatives has been reported through different synthetic routes, highlighting the versatility of this scaffold. nih.govresearchgate.net

Parallel Synthesis and Combinatorial Chemistry Approaches for Pyrimidine Libraries

The modular nature of the this compound scaffold makes it highly amenable to parallel synthesis and combinatorial chemistry approaches for the rapid generation of large compound libraries. wikipedia.org These libraries are valuable for high-throughput screening in drug discovery programs. acs.org

A common strategy involves a "split-and-pool" synthesis approach. wikipedia.org For example, a solid-phase synthesis could be employed where the pyrimidine core is attached to a resin. In the first step, the resin-bound scaffold is reacted with a diverse set of amines to introduce variability at the C4 position. In the next step, the library is subjected to various transformations of the cyano group or substitution of the chloro group. This approach allows for the creation of a large number of distinct compounds in a systematic and efficient manner.

Solution-phase parallel synthesis is also a viable strategy, often facilitated by automated liquid handling systems. nih.gov By reacting the starting pyrimidine with arrays of different building blocks in multi-well plates, diverse libraries can be generated. The purification of these libraries can be streamlined using automated purification systems. nih.gov The development of DNA-encoded libraries (DELs) based on pyrimidine scaffolds has also emerged as a powerful tool for identifying high-affinity molecules for various biological targets. nih.gov

Advanced Applications of 2 Chloro 5 Cyano 4 Ethylaminopyrimidine in Chemical Science and Materials

Role as a Privileged Scaffold in Organic Synthesis

2-Chloro-5-cyano-4-ethylaminopyrimidine serves as a highly versatile and privileged scaffold in the field of organic synthesis. Its unique arrangement of functional groups—a reactive chlorine atom, a nucleophilic ethylamino group, and an electron-withdrawing cyano group on a pyrimidine (B1678525) core—provides multiple reaction sites for constructing a diverse array of complex molecules. This trifunctional nature allows for sequential and regioselective modifications, making it an invaluable starting material for novel chemical entities.

Synthons for Novel Heterocyclic Architectures

The inherent reactivity of the chlorine atom at the C2 position of the pyrimidine ring makes this compound an excellent synthon for the generation of novel heterocyclic architectures. This chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. For instance, reaction with different amines can lead to the synthesis of 4,6-diamino-5-cyanopyrimidines with diverse substitution patterns. researchgate.net This straightforward substitution reaction provides a facile route to a library of pyrimidine derivatives.

Furthermore, the cyano group can participate in cyclization reactions. For example, treatment with hydrogen chloride can induce cyclization, leading to the formation of fused pyrimidine systems. This reactivity is crucial for building more complex, polycyclic heterocyclic structures that are often of interest in medicinal chemistry and materials science. The ethylamino group can also be a site for further chemical transformations, although it is generally less reactive than the C2-chloro substituent. The interplay between these functional groups allows for a programmed and stepwise construction of intricate heterocyclic frameworks.

Building Blocks for Complex Molecular Frameworks

Beyond its role in forming novel heterocyclic systems, this compound is a fundamental building block for the assembly of larger and more complex molecular frameworks. Its rigid pyrimidine core provides a stable platform upon which to elaborate, while the various functional groups offer handles for a range of chemical transformations.

The reactivity of the chlorine atom allows for its displacement by a wide variety of nucleophiles, including alcohols, thiols, and carbanions, thereby enabling the connection of the pyrimidine core to other molecular fragments. This versatility is key to its use in the synthesis of elaborate molecules with potential applications in various fields. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for derivatization and the construction of extended molecular architectures. These transformations significantly expand the synthetic utility of this pyrimidine derivative, allowing it to be incorporated into a wide range of complex target molecules.

Applications in Material Science and Chemical Technology (Non-Biological)

The unique electronic and structural features of this compound and its derivatives have led to their exploration in various non-biological applications within material science and chemical technology. The combination of a nitrogen-rich heterocyclic core, a π-conjugated system, and versatile functional groups makes this scaffold attractive for the development of functional materials.

Development of Optical Materials (e.g., Fluorescent Probes)

The pyrimidine core, with its inherent aromaticity and the presence of the electron-withdrawing cyano group and electron-donating ethylamino group, provides a basis for designing molecules with interesting photophysical properties. By strategically modifying the substituents on the pyrimidine ring, it is possible to tune the electronic structure and, consequently, the absorption and emission characteristics of the resulting compounds. This makes this compound a promising precursor for the development of fluorescent probes and other optical materials.

The introduction of different aromatic or heterocyclic moieties through substitution of the chlorine atom can lead to extended π-conjugated systems. These extended systems are often associated with enhanced fluorescence quantum yields and shifts in emission wavelengths, which are desirable properties for fluorescent dyes and sensors. The sensitivity of the electronic environment of the pyrimidine ring to its surroundings can also be exploited to design chemosensors that exhibit a change in their fluorescent properties upon binding to specific analytes.

Precursors for Catalysts or Ligands in Coordination Chemistry

The nitrogen atoms within the pyrimidine ring, as well as the nitrogen of the ethylamino group and the cyano group, can act as potential coordination sites for metal ions. This makes this compound and its derivatives attractive candidates for use as ligands in coordination chemistry. By forming complexes with various transition metals, these ligands can be utilized in the development of novel catalysts.

The electronic properties of the pyrimidine ring can be modulated by altering the substituents, which in turn influences the coordination properties of the ligand and the catalytic activity of the resulting metal complex. The ability to systematically modify the ligand structure allows for the fine-tuning of the catalyst's performance for specific chemical transformations. The rigid pyrimidine backbone can also impart a defined geometry to the metal complex, which can be advantageous for stereoselective catalysis.

Future Potential in Advanced Chemical Systems

The versatility of this compound as a synthetic building block and a precursor to functional materials suggests a bright future for its application in more advanced chemical systems. Its potential extends beyond the areas already explored and into emerging fields of chemical science and technology.

In the realm of supramolecular chemistry, the ability of this pyrimidine derivative to participate in hydrogen bonding and π-π stacking interactions could be harnessed to construct self-assembling systems and functional molecular architectures. These could include molecular cages, polymers, and gels with tailored properties.

Furthermore, in the field of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), the rigid and functionalizable nature of the pyrimidine core makes it an attractive building block for the design of porous materials. These materials could find applications in gas storage, separation, and heterogeneous catalysis. The continued exploration of the rich chemistry of this compound is expected to uncover new and exciting applications in the years to come.

Future Research Directions and Open Questions

Unexplored Synthetic Methodologies for 2-Chloro-5-cyano-4-ethylaminopyrimidine and Analogues

While the synthesis of substituted pyrimidines is a well-established field, the specific preparation of this compound is not extensively documented in publicly available literature. This presents an opportunity to explore both classical and modern synthetic strategies to access this molecule and its analogues efficiently.

One potential approach involves a multi-step synthesis starting from readily available precursors. A plausible route could begin with the construction of a 4-amino-5-cyanopyrimidine core, followed by chlorination at the 2-position and subsequent N-ethylation. For instance, the synthesis of 4-amino-2,6-diaryl-5-cyanopyrimidines has been reported via the condensation of 2-cyanocinnamonitriles with arylamidines in the presence of a base like piperidine. tandfonline.com A similar strategy could be adapted by using appropriate non-aromatic precursors to build the desired pyrimidine (B1678525) ring. Another established method for creating similar structures is the cyclization of 1-amino-1-cyanamino-2,2-dicyanoethylene derivatives, which has been used to prepare 2-chloro-4,6-diamino-5-cyanopyrimidine. scientific.netresearchgate.net

Furthermore, modern synthetic methodologies offer promising avenues for more direct and efficient routes. Metal-catalyzed cross-coupling reactions, multicomponent reactions, and C-H activation strategies are at the forefront of contemporary organic synthesis and could be harnessed for the construction of functionalized pyrimidines. semanticscholar.org For example, a multicomponent reaction involving an amidine, an activated alkene, and a source of the chloro and cyano groups could potentially assemble the core structure in a single step. mdpi.com The exploration of flow chemistry and microwave-assisted synthesis could also lead to optimized and scalable production of this compound and its derivatives. mdpi.com A deconstruction-reconstruction strategy, where a more complex pyrimidine is broken down into a key intermediate and then rebuilt with the desired functionalities, could also be a novel approach to diversification. nih.gov

Synthetic ApproachKey FeaturesPotential Advantages
Classical Multi-step Synthesis Stepwise construction from simple precursors.Well-understood reaction mechanisms.
Condensation Reactions Building the pyrimidine ring from acyclic components.Access to a wide range of analogues. tandfonline.com
Multicomponent Reactions Combining three or more reactants in a single step.High atom economy and efficiency. semanticscholar.orgmdpi.com
Metal-Catalyzed Cross-Coupling Formation of C-N and C-C bonds with high precision.Versatility in introducing various substituents. semanticscholar.org
Flow Chemistry/Microwave Synthesis Use of advanced reaction technologies.Improved reaction times, yields, and scalability. mdpi.com
Deconstruction-Reconstruction Diversification from a common complex intermediate.Access to novel analogues from existing scaffolds. nih.gov

Novel Reactivity Patterns and Undiscovered Transformations

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), a common reaction for chloropyrimidines. mdpi.comresearchgate.net This allows for the introduction of a wide variety of substituents by reacting the compound with different nucleophiles such as amines, alcohols, and thiols. The electron-withdrawing nature of the cyano group at the 5-position is expected to activate the pyrimidine ring towards nucleophilic attack. nih.gov

However, the full extent of this compound's reactivity remains to be explored. For instance, the cyano group itself can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. A particularly interesting avenue for research is the potential for decyanative cross-coupling reactions, which would allow for the direct replacement of the cyano group with other functionalities. researchgate.net

The ethylamino group at the 4-position can also influence the reactivity of the pyrimidine ring through its electron-donating character and can be a site for further functionalization. The interplay between the electronic effects of the electron-withdrawing chloro and cyano groups and the electron-donating ethylamino group could lead to complex and potentially novel regioselectivity in various reactions. For example, covalent inhibitors have been developed from 2,5-dichloropyrimidines that react with cysteine residues in kinases via an SNAr reaction. nih.gov This suggests that this compound could be explored as a potential covalent modifier of biological targets.

High-Throughput Screening for Novel Chemical Applications

High-throughput screening (HTS) is a powerful tool for discovering new applications for chemical compounds by rapidly testing large libraries of molecules in a variety of assays. manuscriptpoint.comufl.edu Given the structural features of this compound, it is a prime candidate for inclusion in HTS campaigns to identify novel biological activities or material properties.

In the realm of drug discovery, this compound could be screened against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. The pyrimidine core is a common motif in many approved drugs, and the specific substitution pattern of this molecule could lead to novel interactions with protein binding sites. tandfonline.comnih.govacs.org For example, 5-cyanopyrimidine (B126568) derivatives have been investigated as potent and selective inhibitors of p38α MAP kinase. nih.govacs.org

Beyond medicinal chemistry, HTS can be employed to uncover applications in materials science. youtube.comnih.gov By incorporating this compound into polymer backbones or as a component in coordination complexes, its impact on properties such as conductivity, fluorescence, or thermal stability could be systematically evaluated. The presence of multiple functional groups allows for its integration into diverse material architectures. High-throughput experimentation could be particularly useful in optimizing the synthesis and performance of materials derived from this pyrimidine building block. researchgate.net

Application AreaScreening FocusPotential Outcomes
Drug Discovery Biological assays against various targets (e.g., kinases, proteases).Identification of novel therapeutic leads. nih.govacs.org
Agrochemicals Screening for herbicidal, fungicidal, or insecticidal activity.Development of new crop protection agents.
Materials Science Incorporation into polymers, metal-organic frameworks, or organic electronics.Discovery of materials with novel optical, electronic, or thermal properties. researchgate.net
Catalysis Use as a ligand for transition metal catalysts.Development of new and more efficient catalytic systems.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating chemical research. rsc.org In the context of this compound, this integrated approach can provide deep insights into its properties and reactivity, guiding the design of new experiments and the development of novel applications.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic structure of the molecule, its spectroscopic properties (e.g., NMR, IR), and its reactivity. For instance, calculations can help to elucidate the mechanism of potential synthetic reactions and predict the regioselectivity of nucleophilic aromatic substitution reactions. nih.gov Molecular docking and molecular dynamics simulations can be employed to predict how this compound and its derivatives might bind to biological targets, thus prioritizing compounds for synthesis and biological testing. nih.gov

Experimental studies are crucial for validating the predictions of computational models and for discovering unexpected phenomena. The synthesis and characterization of this compound and its analogues, followed by systematic studies of their reactivity and properties, will provide the necessary data to refine and improve the computational models. researchgate.net This iterative cycle of prediction, synthesis, and testing is a powerful strategy for efficiently exploring the chemical space around this promising pyrimidine derivative. The elucidation of reaction mechanisms through a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling can lead to a deeper understanding and control of its chemical transformations. nih.gov

MethodologyApplicationExpected Insights
Density Functional Theory (DFT) Prediction of molecular structure, spectra, and reactivity.Understanding of electronic properties and reaction mechanisms. nih.gov
Molecular Docking/Dynamics Simulation of binding to biological targets.Prioritization of analogues for synthesis and biological evaluation. nih.gov
Spectroscopic Analysis (NMR, IR, MS) Characterization of synthesized compounds.Confirmation of molecular structure and purity.
Kinetic Studies Investigation of reaction rates and mechanisms.Elucidation of reaction pathways and optimization of conditions. nih.gov
X-ray Crystallography Determination of solid-state structure.Precise information on bond lengths, angles, and intermolecular interactions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Chloro-5-cyano-4-ethylaminopyrimidine, and how can reaction efficiency be monitored?

  • Methodological Answer :

  • Nucleophilic substitution is a common approach for introducing chloro and cyano groups. For example, intermediates like 4-chloro-5-fluoropyrimidine (CAS 155-10-2) are synthesized via halogenation followed by cyano group substitution under controlled conditions .
  • Efficiency Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress. For instance, optimized yields (e.g., 91% in a related pyrimidine synthesis) require strict temperature control and anhydrous conditions .
  • Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures ensures purity.

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions (e.g., ethylamino and cyano groups). Compare spectra with structurally similar compounds like 5-(chloromethyl)-2-methylpyrimidin-4-amine hydrochloride .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguous structural features, as demonstrated for 2-chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste Management : Segregate halogenated waste and transfer to certified disposal services, as emphasized in pyrimidine intermediate protocols .
  • Ventilation : Use fume hoods to mitigate inhalation risks, especially for volatile intermediates like ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of novel derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states. ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error cycles .
  • Reaction Path Search : Tools like Gaussian or ORCA simulate substituent effects on pyrimidine reactivity. For example, electron-withdrawing groups (e.g., cyano) stabilize intermediates in cross-coupling reactions .

Q. How do electronic effects of substituents influence pyrimidine ring reactivity?

  • Methodological Answer :

  • Hammett Studies : Correlate substituent σ values with reaction rates. Chloro and cyano groups increase electrophilicity at the C4 position, facilitating nucleophilic attack .
  • DFT Analysis : Calculate frontier molecular orbitals (FMOs) to predict regioselectivity. For instance, 4-ethylamino groups enhance electron density at adjacent positions, altering reaction pathways .

Q. How can researchers resolve contradictions in spectroscopic or synthetic data?

  • Methodological Answer :

  • Orthogonal Analytical Techniques : Combine 1^1H-13^13C HSQC NMR and IR spectroscopy to distinguish structural isomers.
  • Controlled Replication : Repeat syntheses under inert atmospheres (e.g., argon) to exclude moisture/oxygen interference, as seen in pyrido[1,2-c]pyrimidine core syntheses .
  • Crystallographic Validation : Resolve ambiguous NMR assignments using single-crystal X-ray structures .

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